

Spectroscopic Profile of Imbricatolic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Imbricatolic Acid*

Cat. No.: *B1258787*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Imbricatolic Acid**, a labdane diterpene with noted biological activities. The information presented herein is intended to support research and development efforts by providing key analytical data and methodologies for the identification and characterization of this natural compound.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) analysis is a critical tool for determining the elemental composition of **Imbricatolic Acid**. The data confirms its molecular formula as $C_{20}H_{32}O_3$.

Parameter	Value	Source
Molecular Formula	$C_{20}H_{32}O_3$	
Molecular Weight	320.2350	
Ionization Mode	HREIMS	
Observed Ion	$[M]^+$	

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Imbricatolic Acid** reveals characteristic absorption bands that correspond to the principal functional groups present in the molecule: a hydroxyl group and a carboxylic acid group.

Functional Group	Wavenumber (ν_{\max} , cm^{-1})	Description	Source
Hydroxyl (-OH)	~3440	O-H stretching vibration	
Carbonyl (C=O)	~1722	C=O stretching vibration of the carboxylic acid	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Imbricatolic Acid**. The following tables summarize the ^1H and ^{13}C NMR chemical shifts, which were recorded in deuterated methanol (CD_3OD) at 500 MHz and 125 MHz, respectively.

Note: The comprehensive ^1H and ^{13}C NMR data table is available in the publication "**Imbricatolic Acid** from *Juniperus communis* L. Prevents Cell Cycle Progression in CaLu-6 Cells" by De Marino et al. (2011) in *Planta Medica*. The following tables present key characteristic signals identified from available data.

Table 3.1: Characteristic ^1H -NMR Spectral Data of Imbricatolic Acid

Protons	Chemical Shift (δ , ppm)	Multiplicity	Source
H-17a	4.86	s	
H-17b	4.53	s	
H-15	3.66–3.72	m	
H-20	0.59	s	

Table 3.2: Characteristic ^{13}C -NMR Spectral Data of Imbricatolic Acid Derivative

The following data pertains to 1 α -hydroxyimbricatolic acid and is provided for structural comparison.

Carbon	Chemical Shift (δ_{C} , ppm)	Source
C-1	71.20	

Experimental Protocols

The spectroscopic data presented were obtained following the isolation and purification of **Imbricatolic Acid** from its natural source. The general workflow is outlined below.

Extraction and Isolation

Imbricatolic Acid is typically isolated from the fresh ripe berries of *Juniperus communis*.

- **Extraction:** The plant material is macerated with methanol at room temperature.
- **Partitioning:** The resulting crude extract is concentrated under reduced pressure and then subjected to a solvent partitioning methodology to separate compounds based on polarity.
- **Chromatography:** The targeted fraction is further purified using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer using deuterated methanol (CD_3OD) as the solvent.
- Mass Spectrometry: High-resolution mass spectra are obtained using an HREIMS instrument.
- IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Imbricatolic Acid**.

Caption: Workflow for the isolation and spectroscopic analysis of **Imbricatolic Acid**.

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